2-(5-Chloropyrimidin-4-yl)acetic acid
Description
2-(5-Chloropyrimidin-4-yl)acetic acid is a pyrimidine derivative featuring a chlorine substituent at the 5-position and an acetic acid group at the 4-position of the heterocyclic ring. The compound’s CCS values range from 130.3 to 144.0 Ų depending on the adduct, reflecting its conformational flexibility and polarity. Limited literature and patent data highlight its emerging research relevance, particularly in pharmaceutical and agrochemical applications.
Properties
CAS No. |
1260811-07-1 |
|---|---|
Molecular Formula |
C6H5ClN2O2 |
Molecular Weight |
172.57 |
IUPAC Name |
2-(5-chloropyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-2-8-3-9-5(4)1-6(10)11/h2-3H,1H2,(H,10,11) |
InChI Key |
UJTDYOKMEQEMDQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC=N1)CC(=O)O)Cl |
Canonical SMILES |
C1=C(C(=NC=N1)CC(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Variations
Chloropyrimidine Carboxylic Acids
Key Observations :
- The acetic acid group in the target compound enhances water solubility compared to methyl or isopropyl substituents.
Functional Group Replacements
Key Observations :
Preparation Methods
Cyclization of Guanidine Derivatives
The foundational step in synthesizing chloropyrimidine derivatives involves constructing the pyrimidine ring. Patent CN104761504A details a cyclization reaction between guanidine nitrate and 1,1,3,3-tetramethoxypropane in absolute ethanol under dry hydrogen chloride gas. This reaction proceeds at 25–30°C for 4–5 hours, yielding 2-aminopyrimidine as an intermediate. The process leverages the condensation of guanidine with a diketone equivalent, forming the six-membered aromatic ring.
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–30°C | Prevents side reactions |
| Solvent | Absolute ethanol | Enhances cyclization |
| HCl Gas Flow Rate | 0.5–1.0 L/min | Maintains acidity |
| Reaction Time | 4–5 hours | Completes ring closure |
This intermediate is critical for subsequent functionalization, as demonstrated in the synthesis of 2-chloropyrimidine derivatives.
Regioselective Chlorination
Diazotization and Chlorination
Chlorination at the 5-position of the pyrimidine ring is achieved via diazotization. In CN104761504A, 2-aminopyrimidine undergoes diazotization with sodium nitrite (NaNO₂) in the presence of hydrochloric acid and zinc chloride (ZnCl₂). The reaction proceeds at −10°C to 15°C under nitrogen protection to minimize decomposition.
Mechanism
- Diazonium Salt Formation : The amino group at position 2 reacts with NaNO₂ and HCl, forming a diazonium salt.
- Chloride Displacement : ZnCl₂ facilitates the displacement of the diazo group by chloride, yielding 2-chloropyrimidine.
Optimization Data
| Parameter | Value | Yield Improvement |
|---|---|---|
| ZnCl₂ Molar Ratio | 3.2–4.0 equiv. | 78% → 85% |
| Temperature | −10°C to 0°C | Reduces byproducts |
| Reaction Time | 30–60 minutes | Ensures completion |
Alternative Routes: Coupling Strategies
Suzuki-Miyaura Cross-Coupling
While not directly cited in the provided sources, analogous methods from WO2013046136A1 suggest palladium-catalyzed coupling could introduce acetic acid precursors. For example, a boronic ester-containing acetic acid derivative could couple with 5-chloro-4-iodopyrimidine.
Hypothetical Reaction
$$
\text{5-Chloro-4-iodopyrimidine} + \text{CH₂(CO₂H)B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-(5-Chloropyrimidin-4-yl)acetic acid}
$$
Advantages
- High regioselectivity.
- Tolerance for functional groups.
Process Optimization and Scalability
Solvent and Temperature Effects
VulcanChem’s process emphasizes solvent selection and temperature control. Polar aprotic solvents like DMF stabilize transition states in SNAr, while temperatures above 80°C accelerate reaction rates.
Comparative Data
| Condition | Reaction Time | Yield | Purity |
|---|---|---|---|
| DMF, 80°C | 6 hours | 82% | 98% |
| THF, 65°C | 12 hours | 45% | 85% |
Catalyst Recycling
Patent WO2012037764A1 highlights catalyst activation via calcination to remove crystal water, improving surface area and activity. Applying this to AlCl₃ could enhance substitution efficiency.
Q & A
Q. What are the optimal synthetic routes for 2-(5-Chloropyrimidin-4-yl)acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves chlorination of pyrimidine derivatives followed by coupling with acetic acid precursors. A common approach is regioselective halogenation using bromine or chlorine in acetic acid under controlled temperatures (e.g., 60–80°C) . For instance, bromination of 4-methoxyphenylacetic acid in acetic acid achieves high regioselectivity, with purification via recrystallization to isolate the product . Key parameters include stoichiometric control of halogenating agents (e.g., Br₂ or Cl₂) and reaction time (30–60 minutes) to minimize by-products like dihalogenated derivatives .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- NMR Analysis : H and C NMR can confirm the substitution pattern on the pyrimidine ring. For example, the downfield shift of the pyrimidine C-H proton (δ ~8.5–9.0 ppm) indicates electron-withdrawing effects from the chlorine substituent .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and hydrogen-bonding motifs. In related compounds, the dihedral angle between the pyrimidine ring and the acetic acid moiety (~78°) confirms spatial orientation .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (171.58 g/mol) and isotopic patterns consistent with chlorine .
Q. What purification strategies are effective for removing by-products like unreacted pyrimidine precursors?
- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate polar by-products.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) achieve >95% purity by exploiting differential solubility of the target compound versus halogenated impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve trace contaminants, particularly regioisomers .
Advanced Research Questions
Q. How do electronic effects of the 5-chloro substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The electron-withdrawing chlorine atom activates the pyrimidine ring toward nucleophilic aromatic substitution (SNAr) at the 4-position. Computational studies (DFT) show that the LUMO energy of the pyrimidine ring decreases by ~1.5 eV due to the chlorine substituent, facilitating oxidative addition with palladium catalysts . Experimental validation involves coupling with aryl boronic acids under mild conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 60°C), yielding biaryl derivatives with >80% efficiency .
Q. What experimental and computational methods can resolve contradictions in reported biological activity data for this compound?
- In Vitro Assays : Reproduce cytotoxicity studies (e.g., MTT assays) using standardized cell lines (e.g., HeLa or MCF-7) and controls to validate IC₅₀ discrepancies .
- Molecular Docking : Compare binding affinities to target proteins (e.g., kinases) using AutoDock Vina, correlating results with experimental IC₅₀ values to identify false positives from assay interference .
- Metabolite Profiling : LC-MS/MS can detect degradation products (e.g., dechlorinated analogs) that may skew activity data .
Q. How can hydrogen-bonding interactions of the acetic acid moiety be exploited in crystal engineering?
The carboxylic acid group forms robust R₂²(8) hydrogen-bonded dimers in the solid state, as confirmed by X-ray diffraction . This motif enables predictable packing in co-crystals with nitrogen-containing bases (e.g., pyridine derivatives). For example, co-crystallization with 4-aminopyridine in methanol yields a 1:1 complex with enhanced thermal stability (Tₘ > 200°C) .
Q. What mechanistic insights explain the regioselectivity of halogenation in pyrimidine derivatives?
Kinetic studies using C-labeled precursors reveal that electrophilic chlorination favors the 5-position due to resonance stabilization of the intermediate σ-complex. Density functional theory (DFT) calculations show a 10 kJ/mol lower activation energy for 5-chlorination versus 4-chlorination, attributed to hyperconjugative interactions with the adjacent nitrogen lone pairs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
